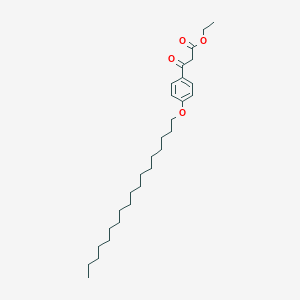
(1beta,4beta,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1beta,4beta,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate, commonly known as NMN, is a synthetic compound that has gained significant attention in the scientific community due to its potential health benefits. NMN is a derivative of nicotinamide riboside, a molecule that is involved in the production of energy in cells.
Mécanisme D'action
NMN is converted into nicotinamide adenine dinucleotide (NAD+) in cells. NAD+ is a molecule that is involved in many cellular processes, including energy production and DNA repair. NMN has been shown to increase NAD+ levels in cells, which may explain its health benefits.
Biochemical and Physiological Effects
NMN has been shown to have several biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in mice, which suggests that it may be useful in the treatment of type 2 diabetes. NMN has also been shown to improve mitochondrial function, which is important for energy production in cells. In addition, NMN has been found to activate sirtuins, a family of enzymes that are involved in regulating cellular metabolism and aging.
Avantages Et Limitations Des Expériences En Laboratoire
NMN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it has been extensively studied, and its effects are well documented. However, there are also some limitations to using NMN in lab experiments. It is a relatively expensive compound, which may limit its use in some studies. In addition, it has not been extensively studied in humans, so its effects in humans are not well understood.
Orientations Futures
There are several future directions for research on NMN. One area of research is the potential use of NMN in the treatment of age-related diseases. NMN has been shown to activate sirtuins, which are involved in regulating cellular metabolism and aging. Another area of research is the potential use of NMN in the treatment of type 2 diabetes. NMN has been shown to improve glucose tolerance and insulin sensitivity in mice, which suggests that it may be useful in the treatment of this disease. Finally, more research is needed to understand the long-term effects of NMN in humans. While NMN has been extensively studied in animals, its effects in humans are not well understood.
Méthodes De Synthèse
The synthesis of NMN involves a series of chemical reactions that convert nicotinamide riboside into NMN. The first step involves the protection of the hydroxyl group of nicotinamide riboside using a protecting group such as p-methoxybenzyl chloride. The protected nicotinamide riboside is then treated with p-nitrobenzoyl chloride to form NMN. The final step involves the removal of the protecting group to obtain pure NMN. The overall yield of the synthesis method is approximately 30%.
Applications De Recherche Scientifique
NMN has been extensively studied for its potential health benefits. It has been shown to improve glucose tolerance and insulin sensitivity in mice, which suggests that it may be useful in the treatment of type 2 diabetes. NMN has also been shown to improve mitochondrial function, which is important for energy production in cells. In addition, NMN has been found to activate sirtuins, a family of enzymes that are involved in regulating cellular metabolism and aging.
Propriétés
Numéro CAS |
19719-68-7 |
|---|---|
Nom du produit |
(1beta,4beta,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate |
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
[(1S,4R)-7-(4-methoxyphenyl)-7-bicyclo[2.2.1]hept-2-enyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H19NO5/c1-26-19-12-8-17(9-13-19)21(15-4-5-16(21)7-6-15)27-20(23)14-2-10-18(11-3-14)22(24)25/h2-5,8-13,15-16H,6-7H2,1H3/t15-,16+,21? |
Clé InChI |
RXJPWSNADZLBGB-GWTOYCKXSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Synonymes |
(1β,4β,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




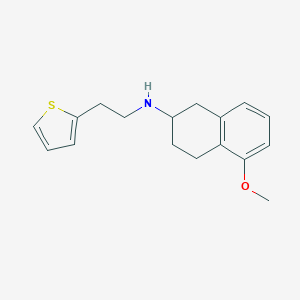


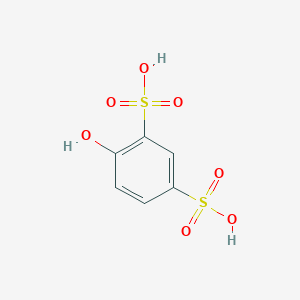
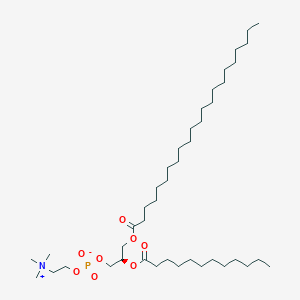

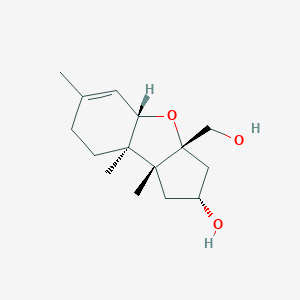


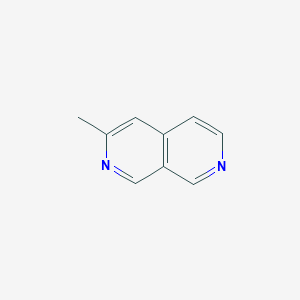
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
